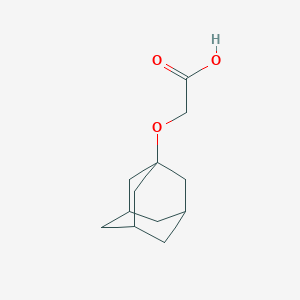
(Adamantan-1-yloxy)-acetic acid
概要
説明
“(Adamantan-1-yloxy)-acetic acid” is a chemical compound with the molecular formula C12H18O3 . It has an average mass of 210.270 Da and a monoisotopic mass of 210.125595 Da . This compound is also known by other names such as “(Adamantan-1-yloxy)essigsäure” in German, “(tricyclo [3.3.1.13,7]dec-1-yloxy)acetic acid”, and “Acide (adamantan-1-yloxy)acétique” in French .
Molecular Structure Analysis
The molecular structure of “(Adamantan-1-yloxy)-acetic acid” consists of 12 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The structure is based on the adamantine core, a dense and rigid structure that is highly resistant to thermal and chemical stresses .
Physical And Chemical Properties Analysis
“(Adamantan-1-yloxy)-acetic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 366.7±15.0 °C at 760 mmHg, and a flash point of 142.6±13.9 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . The compound has a polar surface area of 47 Å2 and a molar volume of 173.7±5.0 cm3 .
科学的研究の応用
Cytotoxic and Apoptotic Effects
[4‐(Adamantane‐1‐carboxamido)‐3‐oxo‐1‐thia‐4‐azaspiro[4.4]nonan‐2‐yl]acetic acid derivatives, including ones structurally similar to (Adamantan-1-yloxy)-acetic acid, have been investigated for their cytotoxicity against various cancer cell lines. They showed significant cytotoxic effects, especially on human lung carcinoma cells, and also induced apoptosis in certain conditions (Turk-Erbul et al., 2021).
Physical-Chemical Properties and Synthesis
The synthesis and physical-chemical properties of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acid esters, related to (Adamantan-1-yloxy)-acetic acid, have been studied. These compounds exhibit high biological activity and can be intermediates for the synthesis of other biologically active substances (Odyntsova, 2017).
特性
IUPAC Name |
2-(1-adamantyloxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c13-11(14)7-15-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNSYNZPEBDAAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Adamantan-1-yloxy)-acetic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorobenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B358762.png)
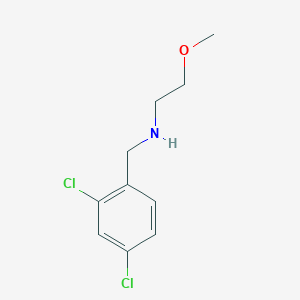
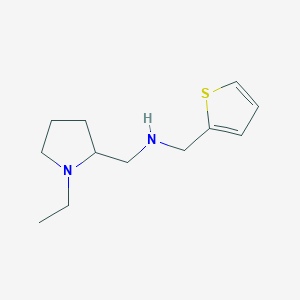
![2-(4-Morpholinyl)-5-{[4-(1-pyrrolidinyl)benzyl]amino}benzoic acid](/img/structure/B358782.png)
![1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol](/img/structure/B358787.png)
![2-Methoxy-6-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenol](/img/structure/B358794.png)
![2-{2-[(2-Methylbenzyl)amino]ethoxy}ethanol](/img/structure/B358820.png)
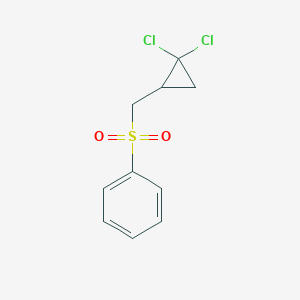
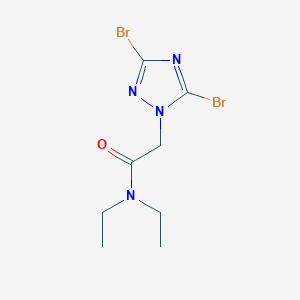
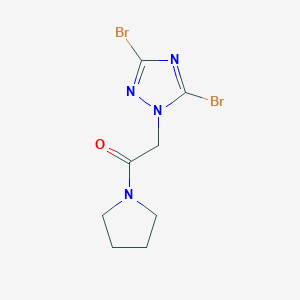
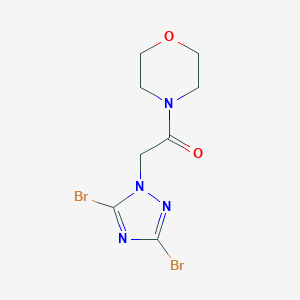
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B358883.png)
![[5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol](/img/structure/B358893.png)
![{2-[(3-Methylbutyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B358901.png)